D-Homocysteine

Catalog No.
S1486923
CAS No.
6027-14-1
M.F
C4H9NO2S
M. Wt
135.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Homocysteine

CAS Number

6027-14-1

Product Name

D-Homocysteine

IUPAC Name

(2R)-2-amino-4-sulfanylbutanoic acid

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m1/s1

InChI Key

FFFHZYDWPBMWHY-GSVOUGTGSA-N

SMILES

C(CS)C(C(=O)O)N

Synonyms

D-2-Amino-4-mercapto-butyric Acid

Canonical SMILES

C(CS)C(C(=O)[O-])[NH3+]

Isomeric SMILES

C(CS)[C@H](C(=O)[O-])[NH3+]

Potential Role in Neurological Disorders

Studies suggest a possible link between elevated D-homocysteine levels and certain neurological disorders. Research on cell cultures and animal models has shown that D-homocysteine might contribute to neuronal damage through oxidative stress, DNA damage, and activation of cell death pathways []. This potential role warrants further investigation, particularly in understanding the relationship between D-homocysteine and neurodegenerative diseases like Alzheimer's and Parkinson's disease [].

Applications in Drug Discovery

D-homocysteine's unique chemical structure is being explored for its potential in drug discovery. Studies have shown that D-homocysteine-modified molecules can exhibit different biological properties compared to their unmodified counterparts []. This opens up possibilities for developing novel drugs with improved efficacy and reduced side effects. Researchers are investigating the use of D-homocysteine in the design of drugs targeting various diseases, including cancer and inflammatory conditions.

D-Homocysteine is a sulfur-containing amino acid that serves as a homologue of the amino acid cysteine. It is characterized by an additional methylene bridge (-CH₂-) compared to cysteine, and it plays a significant role in the metabolism of methionine. D-Homocysteine is produced through the demethylation of methionine, primarily in the liver, and it exists in a zwitterionic form at physiological pH levels, which allows it to participate in various biochemical processes .

D-Homocysteine is involved in several critical metabolic pathways:

  • Remethylation to Methionine: D-Homocysteine can be remethylated back to methionine through reactions that require vitamin B12 and folate. This process is crucial for maintaining methionine levels in the body .
  • Transsulfuration Pathway: It can also undergo transsulfuration, where it condenses with serine to form cystathionine, catalyzed by cystathionine beta-synthase. This pathway ultimately leads to the production of cysteine .
  • Cyclization: D-Homocysteine can cyclize to form homocysteine thiolactone, which has implications for oxidative stress and cellular signaling .

D-Homocysteine exhibits various biological activities:

  • Cardiovascular Implications: Elevated levels of D-homocysteine (hyperhomocysteinemia) are associated with an increased risk of cardiovascular diseases, including atherosclerosis and thrombosis. This condition may lead to endothelial dysfunction and promote inflammatory responses .
  • Neurotransmitter Interaction: D-Homocysteine acts as an allosteric antagonist at dopamine D2 receptors, influencing neurotransmission and potentially impacting mood and cognitive functions .

D-Homocysteine can be synthesized through:

  • Biosynthesis from Methionine: The primary route involves the metabolism of dietary methionine via S-adenosylmethionine. This pathway includes the transfer of methyl groups and subsequent hydrolysis steps that yield D-homocysteine .
  • Chemical Synthesis: Laboratory synthesis may involve

D-Homocysteine has several applications:

  • Clinical Diagnostics: Measurement of plasma homocysteine levels is used as a biomarker for cardiovascular risk assessment and vitamin deficiencies .
  • Research: It serves as a model compound in studies related to amino acid metabolism, oxidative stress, and neurobiology .

Studies have shown that D-homocysteine interacts with various proteins and enzymes:

  • Enzyme Inhibition: It can inhibit enzymes involved in methylation processes, affecting DNA methylation patterns and potentially leading to genomic instability .
  • Protein Modifications: D-homocysteine can modify protein structures through disulfide bond formation or thiol interactions, impacting protein function and stability .

D-Homocysteine shares similarities with several other amino acids and metabolites. Here are some notable compounds:

CompoundStructure SimilarityUnique Properties
CysteineContains sulfurDirectly involved in protein synthesis; antioxidant properties.
MethionineContains sulfurEssential amino acid; precursor for S-adenosylmethionine.
Homocysteine ThiolactoneCyclic form of homocysteineMore reactive; involved in oxidative stress pathways.
CystathionineIntermediate in transsulfurationPrecursor for cysteine; involved in sulfur amino acid metabolism.

D-Homocysteine's uniqueness lies in its dual role as both a metabolic intermediate and a potential risk factor for various diseases, particularly cardiovascular conditions. Its interactions with neurotransmitter systems further distinguish it from other similar compounds.

XLogP3

-3.4

Melting Point

226.25 °C

UNII

X729OQK9H3

Other CAS

6027-14-1

Wikipedia

D-homocysteine

Dates

Modify: 2023-08-15

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